Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
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Overview
Description
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is a chemical compound with the molecular formula C11H12Br2O4 and a molecular weight of 368.02 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include two bromine atoms and two methoxy groups attached to a benzoate core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate typically involves the bromination of a precursor compound, such as 2,4-dimethoxy-6-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dibromo-4-methylbenzoate: Similar structure but lacks the methoxy groups.
Methyl 3,5-dibromo-2,4-dimethoxybenzoate: Similar structure but lacks the methyl group on the benzoate core.
Uniqueness
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O4/c1-5-6(11(14)17-4)9(15-2)8(13)10(16-3)7(5)12/h1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKWDQNSOKQKEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC)Br)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333880 |
Source
|
Record name | Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150965-73-4 |
Source
|
Record name | Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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